molecular formula C16H11ClN2O5S B163208 SW155246 CAS No. 420092-79-1

SW155246

Cat. No.: B163208
CAS No.: 420092-79-1
M. Wt: 378.8 g/mol
InChI Key: JDYDEJYIVZNWQU-UHFFFAOYSA-N
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Description

SW155246 is a selective inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns during cell division. This compound has shown potential in cancer research due to its ability to reactivate tumor suppressor genes by inhibiting DNA methylation .

Biochemical Analysis

Biochemical Properties

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide plays a crucial role in biochemical reactions by inhibiting DNMT1. This enzyme is responsible for maintaining DNA methylation patterns, which are essential for gene regulation and cellular differentiation. By inhibiting DNMT1, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide induces demethylation of cytosines, leading to changes in gene expression. The compound interacts specifically with DNMT1, binding to its active site and preventing it from catalyzing the methylation of DNA .

Cellular Effects

The effects of 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide on various cell types are profound. In cancer cells, such as A549 cells, the compound induces the re-expression of tumor suppressor genes like RASSF1, which can inhibit cell proliferation and induce apoptosis . Additionally, the compound influences cell signaling pathways by altering the methylation status of key regulatory genes. This can lead to changes in cellular metabolism, differentiation, and overall cell function.

Molecular Mechanism

At the molecular level, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide exerts its effects by binding to the active site of DNMT1. This binding inhibits the enzyme’s activity, preventing the transfer of methyl groups to cytosine residues in DNA. The inhibition of DNMT1 leads to a reduction in DNA methylation, which can result in the reactivation of silenced genes. This mechanism is particularly important in the context of cancer, where hypermethylation of tumor suppressor genes is a common occurrence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SW155246 involves several steps, starting with the preparation of the core sulfonamide structure. The reaction typically involves the nitration of a chlorobenzene derivative, followed by sulfonation and subsequent coupling with a naphthol derivative. The final product is purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

SW155246 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and sulfonamide groups. It can also participate in reduction reactions, where the nitro group is reduced to an amine .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities .

Properties

IUPAC Name

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYDEJYIVZNWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420092-79-1
Record name 420092-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does SW155246 interact with DNA methyltransferases (DNMTs) and what are the downstream effects?

A: While the precise binding mode of this compound to DNMT1 is not fully elucidated in the provided research, studies suggest it acts as an antagonist, meaning it likely binds to the enzyme and blocks its activity. [] This inhibition is selective for DNMT1 over other DNMT isoforms like DNMT3A and DNMT3B. [] By inhibiting DNMT1, this compound prevents the addition of methyl groups to DNA. This can lead to the reactivation of silenced tumor suppressor genes like RASSF1A, as observed in A549 cancer cells. [] This reactivation is a desirable outcome in cancer treatment.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its impact on DNMT inhibition?

A: The research highlights the existence of "activity cliffs" surrounding this compound. [] This means that even small structural modifications to the compound can drastically impact its ability to inhibit DNMT1. Specifically, the presence of the sulfonamide group and the specific arrangement of the chloro and nitro groups on the benzene ring are crucial for activity. [] Molecules with high structural similarity but lacking these features showed no DNMT1 inhibition. [] This sensitivity to structural changes underscores the importance of understanding the SAR for developing more potent and selective DNMT1 inhibitors.

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